molecular formula C6H16N2 B146257 N,N,N'-Trimethyl-1,3-propanediamine CAS No. 4543-96-8

N,N,N'-Trimethyl-1,3-propanediamine

Cat. No.: B146257
CAS No.: 4543-96-8
M. Wt: 116.2 g/mol
InChI Key: SORARJZLMNRBAQ-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-1,3-propanediamine is an organic compound with the molecular formula C6H16N2. It is also known by other names such as 3-Dimethylamino-N-methylpropylamine and N,N,N’-trimethylpropane-1,3-diamine . This compound is characterized by the presence of two amine groups, one secondary and one tertiary, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’-Trimethyl-1,3-propanediamine can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diaminopropane with methyl iodide under basic conditions. The reaction proceeds as follows:

H2NCH2CH2CH2NH2+3CH3I(CH3)2NCH2CH2CH2NHCH3+3HI\text{H}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 3\text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{CH}_2\text{NHCH}_3 + 3\text{HI} H2​NCH2​CH2​CH2​NH2​+3CH3​I→(CH3​)2​NCH2​CH2​CH2​NHCH3​+3HI

The reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydroiodic acid formed during the reaction .

Industrial Production Methods

In industrial settings, N,N,N’-Trimethyl-1,3-propanediamine is produced on a larger scale using similar synthetic routes but optimized for efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-1,3-propanediamine undergoes various chemical reactions, including:

    Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.

    Reduction Reactions: It can be reduced to form primary amines or other reduced derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of N-alkylated or N-acylated derivatives.

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

Scientific Research Applications

N,N,N’-Trimethyl-1,3-propanediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.

    Medicine: Utilized in the synthesis of pharmaceuticals and as a precursor for radiolabeled compounds used in diagnostic imaging.

    Industry: Applied in the production of polymers, surfactants, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but with an additional methyl group on each nitrogen atom.

    N,N-Dimethylethylenediamine: Shorter carbon chain with similar amine functionalities.

    1,3-Diaminopropane: Lacks methyl groups, making it less sterically hindered

Uniqueness

N,N,N’-Trimethyl-1,3-propanediamine is unique due to its specific arrangement of secondary and tertiary amine groups, which confer distinct reactivity and steric properties. This makes it particularly useful in applications requiring selective reactivity and minimal steric hindrance .

Properties

IUPAC Name

N,N',N'-trimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORARJZLMNRBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063517
Record name N,N,N'-Trimethylpropane-1,3-diamine
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Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4543-96-8
Record name N,N,N′-Trimethyl-1,3-propanediamine
Source CAS Common Chemistry
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Record name N,N,N'-Trimethyl-1,3-propanediamine
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Record name 1,3-Propanediamine, N1,N1,N3-trimethyl-
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Record name N,N,N'-Trimethylpropane-1,3-diamine
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Record name N,N,N'-trimethylpropane-1,3-diamine
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Record name N,N,N'-Trimethyl-1,3-propanediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is N,N,N'-Trimethyl-1,3-propanediamine used in the development of imaging agents?

A1: this compound serves as a key building block in the synthesis of iodine-123 (123I)-labeled N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) []. This compound, [123I]HIPDM, is utilized as a regional cerebral perfusion imaging agent in single-photon emission computed tomography (SPECT) [].

Q2: What is known about the mechanism of radioactive iodine incorporation into compounds containing this compound?

A2: Research suggests that the radioactive iodine exchange reaction, crucial for preparing [123I]HIDM, follows second-order kinetics and involves an iodine-iodine exchange mechanism []. This reaction is significantly influenced by factors like pH, temperature, and the presence of reducing agents like sodium bisulfite or oxidizing agents like sodium iodate []. The proposed mechanism suggests the formation of a reactive iodine species, possibly a 1+ ion or a free radical, which facilitates the exchange reaction [].

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